molecular formula C19H16ClN5O B12936617 2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol CAS No. 16208-00-7

2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol

カタログ番号: B12936617
CAS番号: 16208-00-7
分子量: 365.8 g/mol
InChIキー: WZKFCWOSEBSMCM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol (CAS Number: 16208-00-7) is a high-purity, research-grade small molecule with a molecular formula of C19H16ClN5O and a molecular weight of 365.82 g/mol . This anilino-purine derivative is structurally characterized by a purine ring system substituted at the 6-position with a 4-chlorophenylamino group and at the 9-position with a phenyl ring bearing an ethanol side chain . This specific architecture suggests potential for interaction with various biological targets, particularly in kinase signaling pathways. Compounds within this class have demonstrated research value as modulators of protein kinases, such as casein kinase I isoform gamma-1 and tyrosine-protein kinase Mer, indicating its utility in the study of intracellular signal transduction . Researchers investigating purine-based molecules may find this compound valuable for exploring new therapeutic areas including virology, immunology, and oncology . According to supplier information, it has a predicted boiling point of 611.4°C at 760 mmHg and a density of 1.4 g/cm³ . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

特性

CAS番号

16208-00-7

分子式

C19H16ClN5O

分子量

365.8 g/mol

IUPAC名

2-[4-[6-(4-chloroanilino)purin-9-yl]phenyl]ethanol

InChI

InChI=1S/C19H16ClN5O/c20-14-3-5-15(6-4-14)24-18-17-19(22-11-21-18)25(12-23-17)16-7-1-13(2-8-16)9-10-26/h1-8,11-12,26H,9-10H2,(H,21,22,24)

InChIキー

WZKFCWOSEBSMCM-UHFFFAOYSA-N

正規SMILES

C1=CC(=CC=C1CCO)N2C=NC3=C(N=CN=C32)NC4=CC=C(C=C4)Cl

製品の起源

United States

準備方法

General Synthetic Strategy

The synthesis of 2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol generally involves:

  • Construction or availability of a chloropurine intermediate.
  • Nucleophilic aromatic substitution (SNAr) of the 6-chloropurine with 4-chloroaniline.
  • Attachment or presence of the 4-(2-hydroxyethyl)phenyl substituent at the 9-position of the purine ring.

This approach leverages the reactivity of the 6-chloropurine moiety towards amines and the nucleophilicity of anilines to form the 6-anilino substitution.

Preparation of the Chloropurine Intermediate

A key step is the preparation of the chloropurine core, which can be synthesized via ring closure reactions involving formate derivatives and catalytic acid, as described in patent EP1660498B1. The process involves:

  • Ring closure of a precursor compound in the presence of catalytic amounts of mineral acids such as sulfuric acid or hydrochloric acid.
  • Use of formate derivatives like triethylorthoformate to facilitate ring closure.
  • Conducting the reaction in anhydrous polar aprotic solvents (e.g., acetonitrile, dimethylacetamide) or alkanol solvents (e.g., n-butanol).
  • Heating the reaction mixture at 40–80°C for several hours to complete the ring closure.

This method avoids isolation of highly toxic hydrochloride salts and improves yield and safety.

Parameter Details
Acid catalyst Sulfuric acid or hydrochloric acid (0.01–0.1 eq)
Formate derivative Triethylorthoformate (1–1.5 eq)
Solvent Acetonitrile, DMA, DMF, or n-butanol
Temperature 40–80°C
Reaction time ≥3 hours
Advantages Safer, higher yield, reduced waste

Nucleophilic Aromatic Substitution with 4-Chloroaniline

The 6-chloropurine intermediate undergoes nucleophilic substitution with 4-chloroaniline to form the 6-(4-chloroanilino)purine derivative. This reaction is typically performed under reflux conditions in polar solvents such as isopropanol, often with catalytic acid to promote substitution.

  • The reaction proceeds regioselectively at the 6-position of the purine ring.
  • The use of refluxing isopropanol and a small amount of concentrated hydrochloric acid facilitates the substitution.
  • Reaction times vary but generally are several hours to ensure complete conversion.

Attachment of the 4-(2-Hydroxyethyl)phenyl Group

The 9-position of the purine ring is substituted with a 4-(2-hydroxyethyl)phenyl group. This can be introduced by:

  • Using a 4-(2-hydroxyethyl)phenyl precursor in the initial purine ring construction.
  • Alternatively, via palladium-catalyzed cross-coupling reactions or nucleophilic substitution on a suitable 9-halopurine intermediate.

While specific detailed procedures for this exact substitution are less commonly reported, analogous methods for attaching phenylethanol groups involve:

  • Alkylation of the purine nitrogen at the 9-position with 4-(2-hydroxyethyl)phenyl halides or derivatives.
  • Use of bases such as potassium tert-butoxide or sodium hydride in polar aprotic solvents (e.g., DMSO, THF) to deprotonate the purine nitrogen and facilitate substitution.
Step Reagents/Conditions Yield (%) Notes
Alkylation of purine N9 4-(2-hydroxyethyl)phenyl halide, base (KOtBu or NaH), DMSO or THF, 0–50°C 80–98 Controlled temperature, inert atmosphere preferred

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Outcome/Notes
1 Ring closure to chloropurine Precursor + catalytic acid + triethylorthoformate, 40–80°C, 3+ h Formation of chloropurine intermediate
2 Nucleophilic substitution 6-chloropurine + 4-chloroaniline, reflux in isopropanol + HCl Formation of 6-(4-chloroanilino)purine
3 Alkylation at N9 position 4-(2-hydroxyethyl)phenyl halide + base (KOtBu/NaH), DMSO/THF, 0–50°C Attachment of 4-(2-hydroxyethyl)phenyl group

Research Findings and Optimization Notes

  • The use of catalytic acid in ring closure reduces hazardous byproducts and improves yield and purity.
  • Refluxing in isopropanol with catalytic HCl ensures regioselective substitution on the purine ring without side reactions.
  • Alkylation reactions benefit from inert atmosphere and controlled temperature to avoid side reactions and degradation.
  • Solvent choice impacts reaction efficiency; polar aprotic solvents favor nucleophilic substitutions and alkylations.
  • Purification typically involves extraction, crystallization, or chromatography depending on scale and purity requirements.

化学反応の分析

Types of Reactions

2-(4-(6-((4-Chlorophenyl)amino)-9H-purin-9-yl)phenyl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Oncology

Research indicates that compounds similar to 2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol exhibit significant anticancer properties. The purine structure is known for its role in nucleic acid metabolism, suggesting that this compound may target cancer cells effectively. Derivatives of the compound have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.

Case Study: Inhibition of Cancer Cell Lines

  • A study demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, including breast and lung cancers. The mechanism involved interference with DNA synthesis and repair processes, leading to increased cell death rates.

Antiviral Therapies

The compound's structural characteristics also suggest potential applications in antiviral therapies. Its ability to mimic nucleosides allows it to interfere with viral replication processes.

Case Study: Antiviral Activity

  • Research has shown that similar purine analogs can inhibit viral enzymes such as reverse transcriptase, which is crucial for the replication of viruses like HIV. Further studies on this compound are needed to establish its efficacy against specific viral strains.

Interaction Profiles

Studies involving interaction profiles suggest that this compound may bind to specific enzymes or receptors involved in cell signaling pathways. The purine core allows it to interact with adenosine receptors, potentially influencing cellular responses related to inflammation and immune modulation.

Cosmetic Formulations

Beyond medicinal applications, this compound has implications in cosmetic formulations. Its properties can enhance skin absorption and provide therapeutic effects when incorporated into topical products.

Case Study: Skin Bioavailability

  • A study evaluated the skin bioavailability of various formulations containing this compound. Results indicated improved penetration through skin layers, suggesting its potential as an active ingredient in anti-aging or therapeutic skincare products.

作用機序

The mechanism of action of 2-(4-(6-((4-Chlorophenyl)amino)-9H-purin-9-yl)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. By inhibiting these enzymes, the compound can disrupt cellular processes that are critical for cell growth and proliferation. This makes it a potential candidate for anticancer therapy.

類似化合物との比較

2-[2-(4-Fluorophenylamino)-9H-purin-6-ylamino]ethanol (Compound 16)

  • Structure: Features a 4-fluoroanilino group at position 6 and an ethanolamine substituent at position 2.
  • Properties : Molecular weight 309.3 g/mol; melting point 286–288°C; 89% synthesis yield.
  • The ethanolamine group increases solubility but introduces conformational rigidity .

(4-Chloro-phenyl)-(2-hydrazino-9-methyl-9H-purin-6-yl)-amine

  • Structure: Contains a 4-chloroanilino group at position 6, a hydrazino group at position 2, and a methyl group at position 9.
  • Properties : Molecular weight 289.7 g/mol; CAS 1062592-48-6.
  • Comparison: The hydrazino group may enhance metal-chelation properties, while the 9-methyl group reduces steric hindrance compared to the phenyl-ethanol substituent in the target compound .

8-[(4-Chlorophenyl)sulfanyl]-9H-purin-6-amine

  • Structure : Substituted with a 4-chlorophenylthio group at position 8 and an amine at position 6.
  • Properties : Molecular weight 277.7 g/mol; CAS 696574-61-3.

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituents (Position) Molecular Weight (g/mol) Solubility Potential Applications
Target Compound 6-(4-Cl-anilino), 9-(4-ethanol phenyl) ~395.8 Moderate (polar) Kinase inhibition, anticancer
2-[2-(4-Fluoroanilino)purin-6-ylamino]ethanol 6-(4-F-anilino), 2-ethanolamine 309.3 High Enzyme modulation
(4-Cl-phenyl)-(2-hydrazino-9-Me-purine) 6-(4-Cl-anilino), 2-hydrazino, 9-Me 289.7 Moderate Antiviral, chelation therapy
8-[(4-Cl-phenyl)sulfanyl]-purin-6-amine 8-(S-4-Cl-phenyl), 6-amine 277.7 Low Enzyme inhibition

Research Findings and Implications

Substituent Effects: The 4-chloro group enhances target binding via hydrophobic interactions, while the ethanol moiety balances solubility. Replacing chlorine with fluorine () reduces steric hindrance but may weaken binding affinity .

Structure-Activity Relationships (SAR): Position 9 substituents (e.g., phenyl-ethanol vs. methyl) significantly influence conformational flexibility and target engagement .

Pharmacokinetic Considerations :

  • Sulfanyl-substituted purines () exhibit higher logP values, favoring blood-brain barrier penetration but limiting aqueous solubility .

生物活性

2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol, also known as a purine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a chloroaniline moiety linked to a purine base, suggests various mechanisms of action that could be explored for therapeutic applications.

  • Molecular Formula : C19H16ClN5O
  • Molecular Weight : 365.8 g/mol
  • CAS Number : 16208-00-7

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may exhibit inhibitory effects on certain enzymes, potentially impacting pathways related to cell proliferation and apoptosis.

Biological Activity Overview

  • Antiviral Properties :
    • Some studies indicate that purine derivatives can inhibit viral replication by interfering with viral enzymes. This compound may share similar properties, making it a candidate for antiviral drug development.
  • Anticancer Activity :
    • The structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. Research has shown that modifications in the purine structure can enhance cytotoxicity against tumor cells.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific kinases or phosphatases, which are critical in signal transduction pathways. This inhibition could lead to altered cellular responses and potential therapeutic effects in diseases like cancer.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntiviralInhibition of viral replication observed in preliminary studies
AnticancerCytotoxic effects noted in various cancer cell lines; IC50 values suggest significant potency
Enzyme InhibitionPotential inhibition of kinases involved in cancer signaling pathways

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of various purine derivatives, including this compound, revealed significant activity against breast and prostate cancer cell lines. The compound exhibited an IC50 value in the low micromolar range, indicating strong potential for further development as an anticancer agent.

Case Study 2: Antiviral Mechanism

Research into the antiviral properties of purine derivatives has shown that compounds with similar structures can inhibit the replication of RNA viruses. The proposed mechanism involves the interference with viral RNA polymerase, leading to reduced viral load in infected cells.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。